Cas no 2416217-68-8 ((7S)-7-methyl-6-azaspiro[3.4]octane)

(7S)-7-methyl-6-azaspiro[3.4]octane structure
2416217-68-8 structure
商品名:(7S)-7-methyl-6-azaspiro[3.4]octane
CAS番号:2416217-68-8
MF:C8H15N
メガワット:125.211402177811
CID:6109951
PubChem ID:98010169

(7S)-7-methyl-6-azaspiro[3.4]octane 化学的及び物理的性質

名前と識別子

    • SCHEMBL18411874
    • 2416217-68-8
    • EN300-7542668
    • (7S)-7-methyl-6-azaspiro[3.4]octane
    • インチ: 1S/C8H15N/c1-7-5-8(6-9-7)3-2-4-8/h7,9H,2-6H2,1H3/t7-/m0/s1
    • InChIKey: LXZYDFHXZDFHAN-ZETCQYMHSA-N
    • ほほえんだ: N1[C@@H](C)CC2(C1)CCC2

計算された属性

  • せいみつぶんしりょう: 125.120449483g/mol
  • どういたいしつりょう: 125.120449483g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 116
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 12Ų

(7S)-7-methyl-6-azaspiro[3.4]octane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7542668-2.5g
(7S)-7-methyl-6-azaspiro[3.4]octane
2416217-68-8 95.0%
2.5g
$2127.0 2025-02-24
Enamine
EN300-7542668-0.1g
(7S)-7-methyl-6-azaspiro[3.4]octane
2416217-68-8 95.0%
0.1g
$956.0 2025-02-24
Enamine
EN300-7542668-1.0g
(7S)-7-methyl-6-azaspiro[3.4]octane
2416217-68-8 95.0%
1.0g
$1086.0 2025-02-24
Enamine
EN300-7542668-10.0g
(7S)-7-methyl-6-azaspiro[3.4]octane
2416217-68-8 95.0%
10.0g
$4667.0 2025-02-24
Enamine
EN300-7542668-0.05g
(7S)-7-methyl-6-azaspiro[3.4]octane
2416217-68-8 95.0%
0.05g
$912.0 2025-02-24
Enamine
EN300-7542668-0.25g
(7S)-7-methyl-6-azaspiro[3.4]octane
2416217-68-8 95.0%
0.25g
$999.0 2025-02-24
Enamine
EN300-7542668-5.0g
(7S)-7-methyl-6-azaspiro[3.4]octane
2416217-68-8 95.0%
5.0g
$3147.0 2025-02-24
Enamine
EN300-7542668-0.5g
(7S)-7-methyl-6-azaspiro[3.4]octane
2416217-68-8 95.0%
0.5g
$1043.0 2025-02-24

(7S)-7-methyl-6-azaspiro[3.4]octane 関連文献

(7S)-7-methyl-6-azaspiro[3.4]octaneに関する追加情報

Exploring the Unique Properties and Applications of (7S)-7-methyl-6-azaspiro[3.4]octane (CAS No. 2416217-68-8)

The compound (7S)-7-methyl-6-azaspiro[3.4]octane (CAS No. 2416217-68-8) has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its distinctive spirocyclic structure and potential applications. This article delves into its molecular characteristics, synthesis pathways, and emerging uses, while addressing common queries and trends in scientific searches.

At its core, (7S)-7-methyl-6-azaspiro[3.4]octane features a spirocyclic scaffold, a structural motif increasingly valued in drug discovery for its three-dimensional complexity and ability to modulate biological targets. The 7S stereocenter introduces chirality, a critical factor in enantioselective synthesis and bioactive molecule design. Researchers often explore CAS 2416217-68-8 in the context of fragment-based drug discovery, where its compact yet rigid framework serves as a versatile building block.

Recent advancements in spirocyclic compound synthesis have spotlighted 2416217-68-8 as a case study for efficient ring-closure strategies. Modern catalytic methods, such as asymmetric hydrogenation and transition-metal-catalyzed cyclizations, enable precise control over its stereochemistry—a topic frequently searched in academic databases. The compound’s azaspiro[3.4]octane core also aligns with trends in proteolysis-targeting chimera (PROTAC) development, where scaffold rigidity enhances protein degradation efficiency.

Beyond pharmaceuticals, (7S)-7-methyl-6-azaspiro[3.4]octane finds niche applications in material science, particularly in designing chiral ligands for asymmetric catalysis. Its methyl-substituted spirocenter offers steric tuning capabilities, a feature highlighted in recent patents for organocatalysts. This dual utility—spanning therapeutics and catalysis—makes it a recurring keyword in cross-disciplinary research queries.

Environmental and green chemistry considerations further elevate interest in CAS 2416217-68-8. Scientists are investigating solvent-free synthesis routes and biocatalytic approaches to produce this compound sustainably, addressing the growing demand for eco-friendly chemical processes. These efforts resonate with global ESG (Environmental, Social, and Governance) trends, frequently cited in industry reports.

In analytical chemistry, 2416217-68-8 poses intriguing challenges for chiral separation techniques, such as HPLC with chiral stationary phases. Its logP and pKa values—critical for ADME (Absorption, Distribution, Metabolism, Excretion) profiling—are actively studied, reflecting the compound’s relevance in preclinical research forums.

Looking ahead, (7S)-7-methyl-6-azaspiro[3.4]octane exemplifies the convergence of structural innovation and practical utility. As AI-driven molecular design tools gain traction, compounds like CAS 2416217-68-8 serve as benchmarks for machine learning models predicting spirocyclic bioactivity. This synergy between computational and experimental chemistry ensures its enduring prominence in scientific discourse.

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